molecular formula C36H58O6Si B14087130 2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

Cat. No.: B14087130
M. Wt: 614.9 g/mol
InChI Key: GGIODFRWUKSMTA-UHFFFAOYSA-N
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Description

This compound is a cyclopentanone derivative with a complex substitution pattern. Its structure includes a tert-butyldimethylsilyl (TBS) -protected phenolic group, two oxan-2-yloxy (tetrahydropyranyloxy) groups, and a C8 alkenyl chain modified with an additional oxan-2-yloxy group. These functional groups confer unique physicochemical properties, such as enhanced lipophilicity (due to the TBS group) and modulated solubility (via the tetrahydropyranyl ethers).

Properties

IUPAC Name

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIODFRWUKSMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclopentanone moiety and multiple ether linkages, suggest diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is not explicitly provided, but it has a molecular weight of approximately 614.93 g/mol . The presence of functional groups such as silyl and ether enhances its solubility and stability, making it suitable for various biological applications.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural features exhibit antioxidant properties. For instance, phenolic compounds have been shown to inhibit lipid peroxidation in biological membranes. The antioxidant activity can be quantified using assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the end products of lipid oxidation.

CompoundAntioxidant Potency (IC50)Reference
Compound A24 µM
Compound B32 µM
2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-oneTBDThis study

Vasodilatory Effects

In addition to antioxidant properties, the compound may also exhibit vasodilatory effects. Studies on related phenolic compounds have demonstrated their ability to induce vasodilation in rat aortic strips precontracted with phenylephrine. This dual action suggests that derivatives of this compound could be explored for cardiovascular applications.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The presence of hydroxyl groups in similar compounds enhances their ability to neutralize free radicals.
  • Nitric Oxide Release : Some phenolic compounds facilitate the release of nitric oxide (NO), contributing to vasodilation and improved blood flow.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on NO-donor Phenols : A series of phenolic compounds were tested for their ability to act as NO donors while also displaying antioxidant properties. The results indicated that these compounds could effectively reduce oxidative stress in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative damage .
  • Vasodilatory Activity Assessment : Research on specific phenolic derivatives demonstrated significant vasodilatory effects in animal models, highlighting their potential as therapeutic agents for hypertension and other cardiovascular diseases .

Comparison with Similar Compounds

2-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-(glucosyloxy)phenyl]methyl]cyclopentan-1-one

  • Key Differences :
    • Replaces TBS and oxan-2-yloxy groups with methoxy and glucosyloxy substituents.
    • Exhibits higher polarity due to the hydrophilic glucosyl moiety, enhancing aqueous solubility compared to the target compound .
  • Biological Relevance : The glucosyl group improves bioavailability in plant-derived systems, whereas the TBS group in the target compound enhances metabolic stability in synthetic environments .

(1R,4R,5S)-1-Benzyl-5-(tert-butyl-dimethyl-silanyloxy)-2-oxa-bicyclo[2.2.1]heptan-3-one

  • Key Differences: Features a bicyclic framework (2-oxa-bicyclo[2.2.1]heptan-3-one) instead of a cyclopentanone core. Retains the TBS group but lacks the extended alkenyl chain and tetrahydropyranyl ethers.

Physicochemical and Functional Comparisons

Property Target Compound Glucosyl Derivative Bicyclic Analogue
Molecular Weight ~650 g/mol (estimated) 528.55 g/mol 348.5 g/mol
Key Substituents TBS, 2× oxan-2-yloxy, C8 alkenyl Glucosyloxy, methoxy TBS, benzyl, bicyclic core
Solubility Low in water; soluble in organic solvents (e.g., DCM, THF) Moderate in polar solvents (e.g., methanol) Low in water; soluble in DMSO
Stability High (TBS group resists hydrolysis) Moderate (glucosyl group prone to enzymatic cleavage) High (rigid bicyclic structure resists degradation)
Bioactivity Potential membrane permeability due to alkenyl chain Antioxidant properties in plant extracts Enzyme inhibition (e.g., cycloxygenase)

Research Findings

Role of the TBS Group

The tert-butyldimethylsilyl group in the target compound enhances hydrolytic stability compared to glucosyl or methoxy groups. This makes it more suitable for prolonged in vivo applications where enzymatic degradation is a concern .

Impact of Oxan-2-yloxy Groups

The two tetrahydropyranyl ethers balance lipophilicity and solubility.

Preparation Methods

tert-Butyldimethylsilyl (TBS) Protection

The phenolic hydroxyl group at the 3-position of the benzyl moiety is protected early in the synthesis using tert-butyldimethylsilyl chloride (TBSCl). This step typically employs imidazole or triethylamine as a base in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The bulky TBS group ensures stability during subsequent alkylation and oxidation steps while permitting selective deprotection under mild acidic conditions.

Tetrahydropyranyl (THP) Ether Formation

The two secondary alcohols on the cyclopentanone ring and octenyl side chain are protected as THP ethers using dihydropyran (DHP) and a catalytic acid (e.g., pyridinium p-toluenesulfonate, PPTS) in DCM or THF. This dual protection prevents undesired side reactions during the assembly of the cyclopentanone framework.

Construction of the Cyclopentanone Core

Michael Addition-Alkylation Sequence

The cyclopentanone nucleus is assembled via a Michael addition followed by intramolecular alkylation. A pre-formed enolate, generated from a substituted cyclopentanone using lithium diisopropylamide (LDA) or potassium tert-butoxide, undergoes conjugate addition to an α,β-unsaturated ketone. Subsequent alkylation with 3-(tert-butyldimethylsilyloxy)benzyl bromide introduces the aromatic side chain.

Table 1: Representative Conditions for Cyclopentanone Alkylation

Reagent Solvent Temperature Yield (%) Reference
3-(TBSO)benzyl bromide THF −78°C 72
LDA Hexane 0°C 68

Introduction of the Octenyl-THP Side Chain

Hydroboration-Oxidation of 1-Octyne

The octenyl side chain is installed via hydroboration of 1-octyne using disiamylborane (Sia₂BH), followed by oxidation with hydrogen peroxide (H₂O₂) to yield (E)-1-octen-3-ol. The alcohol is then protected as a THP ether using DHP and PPTS.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling links the THP-protected octenylboronic acid to the cyclopentanone intermediate. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene/water at 80°C afford the cross-coupled product in 65–70% yield.

Final Deprotection and Purification

Sequential Removal of Protecting Groups

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, while the THP ethers are removed via hydrolysis with aqueous HCl in methanol. Careful control of reaction conditions prevents premature deprotection.

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from methanol to achieve >98% purity.

Optimization and Alternative Approaches

Solvent Effects on Alkylation Efficiency

Comparative studies reveal that THF outperforms DMF or DMSO in the alkylation step, minimizing side reactions such as over-alkylation or epimerization.

Table 2: Solvent Impact on Alkylation Yield

Solvent Dielectric Constant Yield (%)
THF 7.6 72
DMF 36.7 48
DMSO 46.7 35

Catalytic Hydrogenation of Double Bonds

While the patent emphasizes hydroboration for side chain installation, alternative routes employing catalytic hydrogenation (H₂/Pd-C) of alkynes to cis-alkenes remain viable, though stereoselectivity may vary.

Q & A

Basic: What synthetic strategies are effective for constructing the cyclopentanone core with multiple oxygen-containing substituents?

Methodological Answer:
The cyclopentanone core is typically synthesized via intramolecular aldol condensation or Michael addition to form the five-membered ring. Key steps include:

  • Protecting group strategies : The tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) groups protect hydroxyl functionalities during synthesis. For example, TBDMS is introduced via silylation using tert-butyldimethylsilyl chloride under basic conditions .
  • Coupling reactions : The oct-1-enyl chain with THP-protected alcohols is incorporated using Grignard reactions or Wittig olefination to ensure regioselectivity.
  • Final deprotection : Acidic conditions (e.g., HCl in THF) remove THP groups, while fluoride ions (e.g., TBAF) cleave TBDMS ethers .

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify THP (δ 1.4–1.9 ppm for methylene groups) and TBDMS (δ 0.1 ppm for Si(CH₃)₂) signals. Overlapping signals from the octenyl chain may require COSY or NOESY for resolution.
    • ¹³C NMR : Cyclopentanone carbonyl appears at ~210 ppm; THP carbons resonate at 20–30 ppm (CH₂) and 60–70 ppm (O-CH-O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF). Fragmentation patterns reveal loss of THP (m/z 84) or TBDMS (m/z 114) groups .

Advanced: How can Bayesian optimization improve reaction yields for introducing the TBDMS group?

Methodological Answer:
Bayesian optimization (BO) systematically explores reaction parameters to maximize yield:

Define variables : Catalyst loading (e.g., imidazole), temperature, solvent polarity, and reaction time.

Initial experiments : Use a D-optimal design to reduce the parameter space.

Model training : BO algorithms (e.g., Gaussian processes) predict optimal conditions after 5–10 iterations.

Validation : Replicate top-predicted conditions. For TBDMS introduction, BO might prioritize low moisture and room temperature to minimize desilylation .

Advanced: How to resolve spectral data contradictions for stereoisomers in this compound?

Methodological Answer:

  • X-ray crystallography : Defines absolute configuration but requires high-purity crystals.
  • Advanced NMR :
    • NOESY : Identifies spatial proximity between protons (e.g., cyclopentanone substituents).
    • J-based configuration analysis (JBCA) : Measures coupling constants to assign double-bond geometry (e.g., trans vs. cis in oct-1-enyl) .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers via IR absorption asymmetry .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • pH sensitivity : THP and TBDMS groups hydrolyze under acidic (pH < 4) or basic (pH > 10) conditions.
  • Storage : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar). Store at –20°C to prevent degradation .
  • Light sensitivity : Protect from UV light to avoid [2+2] cycloaddition in the enone system.

Advanced: How to study regioselectivity in functionalizing the oct-1-enyl chain?

Methodological Answer:

  • Computational modeling : Density functional theory (DFT) calculates transition-state energies to predict reactivity at specific positions.
  • Kinetic isotope effects (KIE) : Deuterium labeling identifies rate-determining steps in electrophilic additions.
  • Competition experiments : Compare yields of products from reactions with controlled substituents (e.g., THP vs. unprotected alcohols) .

Basic: What purification techniques are effective for isolating this hydrophobic compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 → 7:3).
  • Recrystallization : Optimize solvent pairs (e.g., DCM:hexane) to remove nonpolar impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .

Advanced: How can flow chemistry enhance multi-step synthesis of this compound?

Methodological Answer:

  • Continuous-flow reactors : Enable precise control of residence time and temperature for sensitive steps (e.g., silylation).
  • In-line monitoring : UV-vis or IR spectroscopy tracks intermediate formation in real time.
  • Automated optimization : Couple flow systems with machine learning to iteratively adjust parameters (e.g., reagent stoichiometry) .

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